1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-

Description

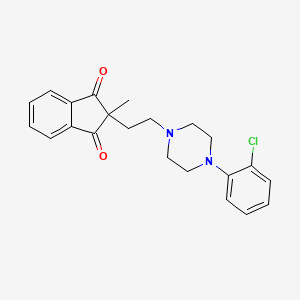

1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a derivative of 1,3-indandione, a bicyclic diketone with a conjugated π-system. The compound features a 1,3-indandione core substituted at the 2-position with a 2-methyl group and a piperazine-containing side chain. The piperazine moiety is further modified with an ortho-chlorophenyl group, which introduces steric and electronic effects.

Properties

CAS No. |

21662-82-8 |

|---|---|

Molecular Formula |

C22H23ClN2O2 |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methylindene-1,3-dione |

InChI |

InChI=1S/C22H23ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9H,10-15H2,1H3 |

InChI Key |

OKCLHDJYSHIIMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)CCN3CCN(CC3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indandione Core: The indandione core can be synthesized through the condensation of phthalic anhydride with a suitable ketone, followed by cyclization.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using o-chlorobenzoyl chloride and an appropriate catalyst.

Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with piperazine under basic conditions.

Final Methylation: The final step involves the methylation of the indandione core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety, using reagents like alkyl halides or acyl chlorides.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Condensation: Aldehydes or ketones in the presence of a catalyst like p-toluenesulfonic acid.

Major Products

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Condensation: Various indandione derivatives with potential biological activity.

Scientific Research Applications

1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, receptors, and signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmaceutical Derivatives of 1,3-Indandione

Pyridyl-Substituted Indandiones

- Structure : Derivatives like 2-(2-pyridylmethylene)-1,3-indandione () replace the piperazine-ethyl-methyl group with pyridylmethylene substituents.

- Applications: These compounds are synthesized to enhance polarity for medicinal applications, such as antimalarial drug candidates. Their reactivity with 2-aminothiophenol suggests utility in heterocyclic synthesis .

Piperazine-Containing Analogs

- Chlorophacinone (): A rodenticide with a 1,3-indandione core linked to a p-chlorophenyl-acetyl group. Structural Contrast: Chlorophacinone lacks the piperazine-ethyl-methyl side chain but shares the chlorophenyl motif. Its para-chlorine substitution reduces steric hindrance compared to the ortho-substitution in the target compound. Application: Primarily used as a pesticide due to anticoagulant properties, highlighting how substituent position dictates biological activity .

Dimethylaminobenzylidene-1,3-Indandione (DMABI) Derivatives

- Structure: DMABI-Ju and DMABI-OH () feature an electron donor (dimethylaminobenzylidene) and acceptor (1,3-indandione) linked via a –CH= bridge.

- Properties : These derivatives exhibit strong photoluminescence and charge-transfer capabilities, making them suitable for organic electronics like P3HT-based solar cells .

Regulatory and Industrial Compounds

2-(2-Quinolyl)-1,3-Indandione

- Application: A precursor in Quinoline Yellow synthesis (). Regulatory limits (4 mg/kg) are enforced due to toxicity concerns.

- Contrast: The quinolyl substituent confers colorant properties, whereas the target compound’s piperazine group suggests pharmacological rather than industrial use .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The target compound’s piperazine side chain may enhance blood-brain barrier penetration, a feature absent in DMABI or quinolyl derivatives.

- Steric Effects: The ortho-chlorophenyl group likely reduces metabolic degradation compared to para-substituted analogs like chlorophacinone .

- Synthetic Challenges : Piperazine-ethyl-methyl substitution requires multi-step synthesis, contrasting with simpler condensation reactions for DMABI derivatives .

Biological Activity

1,3-Indandione derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. The compound 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-

- Molecular Formula : C₁₅H₁₈ClN₃O₂

Anticancer Activity

Research has indicated that indandione derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain indandione derivatives showed potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, derivatives similar to the compound have been noted for their ability to inhibit tumor growth in vitro and in vivo models .

Antioxidant Activity

The antioxidant potential of indandione derivatives has been evaluated through various assays. A notable study reported that compounds within this class exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, with some derivatives showing IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. In vitro studies have demonstrated that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. For example, related compounds showed IC50 values as low as 0.036 μM against AChE, indicating strong potential as multifunctional agents for neuroprotection .

Study 1: In Vitro Evaluation

A series of indandione derivatives were synthesized and evaluated for their biological activities. Among them, the compound with a piperazine moiety exhibited promising results against AChE and BuChE with significant inhibition rates observed in SH-SY5Y neuronal cells subjected to oxidative stress .

| Compound | AChE Inhibition (IC50 μM) | BuChE Inhibition (IC50 μM) | Max % Inhibition |

|---|---|---|---|

| 34 | 0.048 | Not reported | 82.2 |

| 38 | 0.036 | Not reported | 80.9 |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of synthesized indandione derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Enterococcus faecalis | 18 |

Q & A

Basic Research Questions

Q. What are the key structural features of 1,3-indandione derivatives, and how do they influence reactivity in synthetic pathways?

- Methodological Answer : The 1,3-indandione core contains two carbonyl groups that enable keto-enol tautomerism, facilitating nucleophilic substitutions or condensations. Substituents like the piperazinyl-ethyl-methyl group in this compound introduce steric and electronic effects. For example, the o-chlorophenyl group on the piperazine ring enhances lipophilicity and π-π stacking potential, which can be critical for binding interactions in biological assays. Synthetic routes often involve alkylation or condensation reactions with pre-functionalized piperazine intermediates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for synthesizing 1,3-indandione derivatives with piperazine moieties?

- Methodological Answer : Polar aprotic solvents like acetonitrile or DMF are preferred for alkylation reactions involving piperazine. Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the piperazine nitrogen. Reaction temperatures typically range from 60–80°C under inert atmospheres to prevent oxidation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification .

Advanced Research Questions

Q. How do steric and electronic effects of the o-chlorophenyl group impact receptor binding affinity in pharmacological studies?

- Methodological Answer : The o-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects, which may alter binding to targets like serotonin or dopamine receptors. Computational docking studies (using software like AutoDock Vina) can predict interactions with receptor pockets, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Comparative studies with meta- or para-chlorophenyl analogs are recommended to isolate positional effects .

Q. What strategies mitigate solubility challenges for in vivo studies of this lipophilic compound?

- Methodological Answer :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability.

- Co-solvent systems : Employ DMSO/PEG-400/saline mixtures for intravenous administration, ensuring biocompatibility .

Q. How can researchers resolve contradictory data in bioactivity assays (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Standardize protocols:

- Use identical cell lines (e.g., HEK-293 for receptor assays) and control for batch-to-batch variability.

- Validate compound stability via LC-MS over the assay duration.

- Perform dose-response curves in triplicate and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What in silico tools are best suited to model the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeability and protein-ligand stability.

- QSAR Models : Train models with datasets of structurally related indandione derivatives to predict logP, pKa, and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.